molecular formula C26H28Cl2N4O4 B1139504 Xolegel CAS No. 142128-59-4

Xolegel

Cat. No.: B1139504
CAS No.: 142128-59-4
M. Wt: 531.4 g/mol
InChI Key: XMAYWYJOQHXEEK-ZEQKJWHPSA-N
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Chemical Reactions Analysis

Ketoconazole, the active ingredient in ketoconazole, undergoes various chemical reactions, including oxidation and reduction. The major metabolite of ketoconazole is formed through the oxidation of the imidazole moiety, primarily mediated by the enzyme CYP3A4 . Common reagents used in these reactions include oxidizing agents and enzymes. The major products formed from these reactions are metabolites such as M2, M3, M4, and M5 .

Properties

IUPAC Name

1-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAYWYJOQHXEEK-ZEQKJWHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28Cl2N4O4
Record name KETOCONAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Source PubChem
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DSSTOX Substance ID

DTXSID60161949
Record name (-)-Ketoconazole
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Molecular Weight

531.4 g/mol
Source PubChem
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Physical Description

Solid, COLOURLESS CRYSTALS OR POWDER.
Record name Ketoconazole
Source Human Metabolome Database (HMDB)
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Record name KETOCONAZOLE
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Solubility

0.0866 mg/L, Solubility in water: none
Record name Ketoconazole
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Record name KETOCONAZOLE
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Vapor Pressure

Vapor pressure, Pa at 25 °C: (negligible)
Record name KETOCONAZOLE
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Mechanism of Action

Cushing's syndrome (CS) is underpinned by chronic hypercortisolism leading to multisystem morbidity, including effects on the cardiovascular and endocrine systems, metabolic syndrome with accompanying changes in body composition, neuropsychiatric effects, changes in blood pressure and chemistry, and opportunistic infections. CS is most commonly caused by an ACTH-producing pituitary adenoma (ACTH-dependent CS) but may also be caused by an adrenal adenoma, adrenal carcinoma, or adrenal hyperplasia (ACTH-independent CS). As hypercortisolism is associated with significant morbidity and increased mortality, the primary goal of therapy is to normalize cortisol levels, either through surgical resection of the associated tumour or, when surgery is unsuccessful or inappropriate, radiological or chemotherapeutic treatment. Different medications target different axes of the underlying etiology of CS; steroidogenic enzyme inhibitors are effective against all forms of CS. [Ketoconazole], which is indicated for endogenous CS by the EMA and used for the same indication off-label in the US, is a racemate of 2S,4R (levoketoconazole) and 2R,4S (dextroketoconazole) _cis_-enantiomers known to inhibit multiple CYP450 enzymes. Studies using enantiomerically pure versions deduced that levoketoconazole is between 1.2-2.7 times more potent at inhibiting the key steroidogenic enzymes CYP11A1, CYP11B1, CYP11B2, and CYP17A1 than racemic [ketoconazole], and ~15-25 times more potent than dextroketoconazole, suggesting that the majority of the therapeutic efficacy of [ketoconazole] in CS is due to levoketoconazole. Hence, levoketoconazole directly inhibits key enzymes in cortisol and testosterone synthesis. As levoketoconazole is a more potent steroidogenic inhibitor than [ketoconazole], lower concentrations should achieve the same therapeutic effect and may also decrease the risk of hepatic toxicity. In addition to the dose consideration, levoketoconazole is 12 times less potent than dextroketoconazole at inhibiting CYP7A1, a rate-limiting enzyme for bile acid synthesis. However, levoketoconazole is roughly two times more potent at inhibiting CYP3A4 than dextroketoconazole., Ketoconazole blocks the synthesis of ergosterol, a key component of the fungal cell membrane, through the inhibition of cytochrome P-450 dependent enzyme lanosterol 14alpha-demethylase responsible for the conversion of lanosterol to ergosterol in the fungal cell membrane. This results in an accumulation of methylated sterol precursors and a depletion of ergosterol within the cell membrane thus weakening the structure and function of the fungal cell membrane., Like other azole antifungal agents, ketoconazole presumably exerts its antifungal activity by altering cellular membranes, resulting in increased membrane permeability, secondary metabolic effects, and growth inhibition. Although the exact mechanism of action of ketoconazole has not been fully determined, it has been suggested that the fungistatic activity of the drug may result from interference with ergosterol synthesis, probably via inhibition of C-14 demethylation of sterol intermediates (e.g., lanosterol). The fungicidal activity of ketoconazole at high concentrations may result from a direct physiochemical effect of the drug on the fungal cell membrane.
Record name Levoketoconazole
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Record name KETOCONAZOLE
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Color/Form

Crystals from 4-methylpentanone

CAS No.

142128-57-2, 65277-42-1, 142128-59-4
Record name (-)-Ketoconazole
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Record name Ketoconazole [USAN:USP:INN:BAN:JAN]
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Record name LEVOKETOCONAZOLE
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Record name KETOCONAZOLE
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Record name KETOCONAZOLE
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Record name Ketoconazole
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Melting Point

146 °C, 148-152 °C
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Record name Ketoconazole
Source Human Metabolome Database (HMDB)
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Record name KETOCONAZOLE
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